

Revolutionizing Iron Homeostasis Research: Development and Validation of a Novel Hepcidin Immunoassay

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Compound of Interest

Compound Name: *Hepcidin*

Cat. No.: *B3415299*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hepcidin, a 25-amino acid peptide hormone, is the master regulator of systemic iron homeostasis.[1] It controls iron absorption from the intestine and the release of iron from macrophages.[1] Dysregulation of **hepcidin** is implicated in a variety of iron-related disorders. Elevated **hepcidin** levels contribute to the anemia of inflammation by sequestering iron, while low **hepcidin** levels lead to iron overload in conditions like hereditary hemochromatosis.[2][3] Accurate quantification of **hepcidin** is therefore crucial for diagnosing and managing these conditions, as well as for developing novel therapeutics targeting iron metabolism. This document provides a detailed overview of the development and validation of a new competitive enzyme-linked immunosorbent assay (cELISA) for the quantitative determination of human **hepcidin** in serum and plasma.

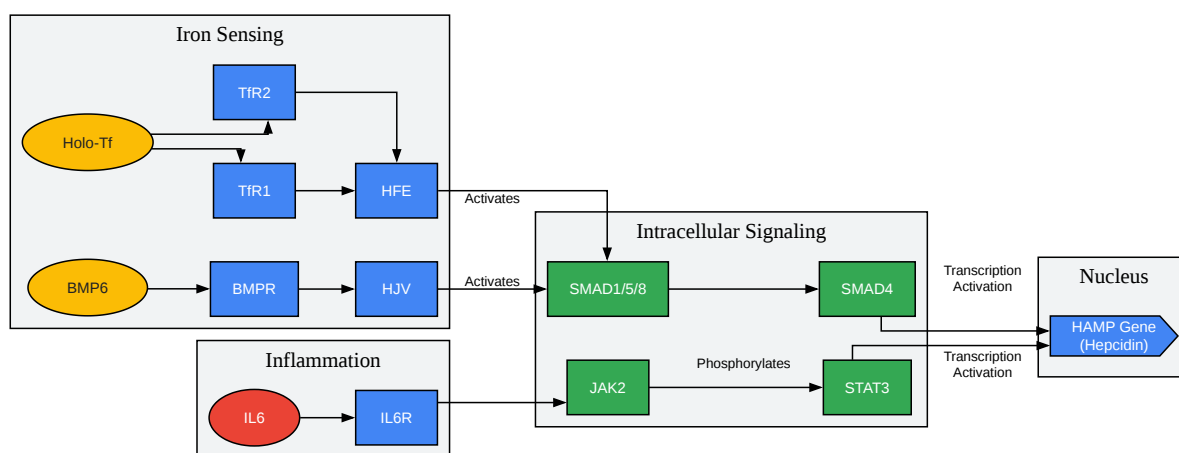
Principle of the Assay

This **hepcidin** immunoassay is a competitive ELISA. The assay involves a competition between unlabeled **hepcidin** in the sample and a fixed amount of biotinylated **hepcidin** for a limited number of binding sites on a polyclonal anti-**hepcidin** antibody coated on a microplate.

[4][5] After an incubation period, the unbound components are washed away. The amount of bound biotinylated **hepcidin** is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate.[4] The addition of a substrate solution results in color development, which is inversely proportional to the concentration of **hepcidin** in the sample.[5] The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of standards with known **hepcidin** concentrations, from which the **hepcidin** concentration in the unknown samples can be interpolated.

Hepcidin Signaling Pathway

Hepcidin expression is primarily regulated in the liver in response to iron levels, inflammation, and erythropoietic signals. The bone morphogenetic protein (BMP)-SMAD signaling pathway is the core axis of **hepcidin** control in response to iron status.[6][7][8] Inflammation induces **hepcidin** expression mainly through the IL-6/JAK2/STAT3 pathway.[1][6][8]

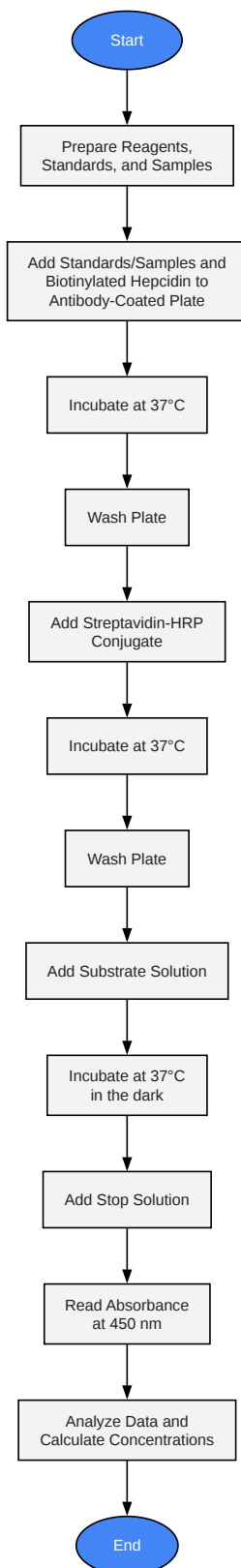


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Hepcidin Signaling Pathway

Experimental Workflow

The following diagram outlines the major steps in the **hepcidin** competitive ELISA protocol.



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Hepcidin cELISA Workflow

Materials and Methods

Materials:

- Anti-**Hepcidin** Antibody Coated 96-well Microplate
- Human **Hepcidin** Standard
- Biotinylated Human **Hepcidin**
- Streptavidin-HRP Conjugate
- Standard and Sample Diluent
- Wash Buffer Concentrate
- Substrate Solution
- Stop Solution
- Plate Sealer
- Microplate Reader capable of measuring absorbance at 450 nm

Sample Collection and Storage:

- Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at 1,000 x g. Assay freshly prepared serum immediately or aliquot and store at -20°C or -80°C.[9][10][11]
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection. Assay freshly prepared plasma immediately or aliquot and store at -20°C or -80°C.[9][10][11]
- Avoid repeated freeze-thaw cycles.[9][10][11]

Reagent Preparation:

- Bring all reagents to room temperature before use.
- Wash Buffer: Dilute the Wash Buffer Concentrate to 1X with deionized or distilled water.
- Standard Curve: Reconstitute the Human **Hepcidin** Standard with Standard and Sample Diluent to create a stock solution. Perform serial dilutions to generate standards of known concentrations (e.g., 100,000 pg/mL down to 160 pg/mL).[\[9\]](#)

Assay Protocol

- Preparation: Determine the number of wells required for standards, samples, and blanks.
- Standard/Sample Addition: Add 50 μ L of each standard and sample into the appropriate wells.
- Biotinylated **Hepcidin** Addition: Immediately add 50 μ L of prepared Biotinylated **Hepcidin** to each well (except the blank). Mix gently.
- First Incubation: Cover the plate with a plate sealer and incubate for 1 hour at 37°C.[\[9\]](#)
- First Wash: Aspirate the liquid from each well and wash each well three times with 1X Wash Buffer.
- Conjugate Addition: Add 100 μ L of Streptavidin-HRP Conjugate to each well.
- Second Incubation: Cover the plate and incubate for 30 minutes at 37°C.[\[9\]](#)
- Second Wash: Aspirate and wash the wells five times with 1X Wash Buffer.
- Substrate Addition: Add 90 μ L of Substrate Solution to each well.
- Third Incubation: Incubate the plate for 10-20 minutes at 37°C in the dark.
- Stop Reaction: Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.

- Read Plate: Read the absorbance of each well at 450 nm within 10 minutes of adding the Stop Solution.

Data Analysis

- Calculate the average absorbance for each set of replicate standards, controls, and samples.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
- Determine the concentration of **hepcidin** in the samples by interpolating their mean absorbance values from the standard curve.
- Multiply the interpolated concentration by the dilution factor if samples were diluted.

Assay Validation and Performance Characteristics

The performance of the **hepcidin** immunoassay was validated according to established guidelines. The key validation parameters are summarized below.

Table 1: Assay Precision

Precision Type	Sample Concentration	Coefficient of Variation (CV%)	Source
Intra-Assay	5 ng/mL	7.2%	[12] [13] [14]
50 ng/mL	5.8%	[12] [13] [14]	
Inter-Assay	5 ng/mL	7.6%	[12] [13] [14]
50 ng/mL	6.7%	[12] [13] [14]	
Low Control	24%	[15] [16]	[15] [16]
High Control	22%	[15] [16]	

Table 2: Linearity and Recovery

Parameter	Specification	Result	Source
Linearity	Dilution up to 1:16	Average CV across dilutions < 15%	[17]
Analytical Recovery	Spiked Samples (5, 10, 50 ng/mL)	94% - 98%	[12][14]

Table 3: Sensitivity and Specificity

Parameter	Result	Source
Lower Limit of Detection (LLOD)	0.6 ng/mL	[12][13]
Lower Limit of Quantification (LLOQ)	4.0 ng/mL	[18]
Cross-Reactivity	No significant cross-reactivity with hepcidin-20, hepcidin-22, insulin, glucagon I, angiotensinogen I, beta-defensin 1-4, alpha-defensin-1, and plectasin.[12][14][15][16]	

Table 4: Normal Range in Healthy Adults

Gender	Hepcidin Concentration Range (5% - 95%)	Median Concentration	Source
Men	29 - 254 ng/mL	112 ng/mL	[4]
Women	17 - 286 ng/mL	65 ng/mL	[4]
Men	8 - 76 µg/L	-	[15][16]
Women	2 - 31 µg/L	-	[15][16]

Conclusion

The described **hepcidin** competitive ELISA provides a robust, sensitive, and specific method for the quantification of human **hepcidin** in serum and plasma. The assay demonstrates excellent precision, linearity, and recovery, making it a valuable tool for researchers and clinicians studying iron metabolism and related disorders. The detailed protocol and validated performance characteristics ensure reliable and reproducible results, facilitating further investigation into the role of **hepcidin** in health and disease and aiding in the development of novel diagnostic and therapeutic strategies.

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